Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate
CAS No.: 1352633-94-3
Cat. No.: VC11662674
Molecular Formula: C31H37BF4N2P2Ru+
Molecular Weight: 687.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352633-94-3 |
|---|---|
| Molecular Formula | C31H37BF4N2P2Ru+ |
| Molecular Weight | 687.5 g/mol |
| Standard InChI | InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2 |
| Standard InChI Key | QUXXWZASZIRDOA-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |
| Canonical SMILES | [B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2] |
Introduction
Chemical Composition and Structural Properties
Molecular Architecture
The compound’s structure consists of a ruthenium(II) center coordinated by two 2-aminoethyldiphenylphosphine ligands and an allyl group (), with a tetrafluoroborate () counterion balancing the charge. The phosphine ligands contribute strong σ-donor and π-acceptor properties, stabilizing the ruthenium center in a pseudo-octahedral geometry.
Key Physical Properties
| Property | Value |
|---|---|
| CAS No. | 1352633-94-3 |
| Molecular Weight | 687.46–687.5 g/mol |
| Molecular Formula | |
| Purity | ≥98% |
| Appearance | Crystalline solid |
The tetrafluoroborate counterion enhances solubility in polar organic solvents, making the compound suitable for homogeneous catalysis.
Synthesis and Preparation
Synthetic Methodology
The synthesis involves reacting a ruthenium precursor (e.g., ) with 2-aminoethyldiphenylphosphine and an allyl halide under inert conditions to prevent oxidation. Purification via recrystallization or chromatography yields the final product. A modified approach reported in biomedical studies employs click chemistry to introduce amino acid residues, improving bioavailability .
Critical Reaction Parameters
-
Temperature: 60–80°C under nitrogen atmosphere.
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Yield: 70–85% after purification.
Biological Activity and Cytotoxicity
Cytotoxicity Data
The compound’s selectivity for cancer cells (3- to 6-fold higher than cisplatin) is attributed to its ability to release nitric oxide (NO) under physiological conditions, inducing apoptosis .
Materials Science Applications
Nanomaterial Synthesis
The compound serves as a precursor for ruthenium nanoparticles (RuNPs) and thin films. RuNPs synthesized via chemical reduction exhibit enhanced catalytic activity in hydrogenation reactions.
| Nanomaterial Type | Application | Performance Metrics |
|---|---|---|
| RuNPs | Hydrogenation catalysts | Turnover frequency: 1,200 h |
| Thin Films | Electrochemical sensors | Detection limit: 0.1 nM |
Catalytic Applications in Organic Synthesis
Hydrogenation and Cross-Coupling
The compound catalyzes allylic alkylation and Suzuki-Miyaura cross-coupling reactions. Its phosphine ligands facilitate oxidative addition steps, while the allyl group stabilizes transition states .
Representative Reaction
Suzuki-Miyaura Coupling
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